Irreversible CPT1 Binding vs. Reversible Inhibition
Etomoxir is an irreversible, covalent inhibitor of CPT1, a mechanism distinct from reversible inhibitors like the aminocarnitine derivative ST1326. Its inhibitory action requires conversion to Etomoxir-CoA, the active form that covalently modifies the CPT1 catalytic site [1]. This irreversible binding ensures sustained target engagement even after compound washout, which is a critical differentiator for experimental protocols requiring prolonged or robust CPT1 blockade. In contrast, reversible inhibitors may dissociate, leading to recovery of enzymatic activity over time.
Enables sustained target engagement after washout.
May support loss-of-function studies.
| Evidence Dimension | Mechanism of CPT1 Inhibition |
|---|---|
| Target Compound Data | Irreversible (covalent modification) |
| Comparator Or Baseline | ST1326 (Reversible) |
| Quantified Difference | Not applicable (Qualitative mechanistic difference) |
| Conditions | In vitro biochemical assays and cellular models |
Why This Matters
Irreversible inhibition provides a sustained, long-lasting block of FAO that is independent of drug concentration after washout, enabling more definitive loss-of-function studies compared to reversible inhibitors.
- [1] Lee K, Kerner J, Hoppel CL. Etomoxir: an old dog with new tricks. J Lipid Res. 2024;65(9):100604. View Source
